molecular formula C9H8Cl3NO2 B2914904 1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one CAS No. 338753-30-3

1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one

Cat. No. B2914904
CAS RN: 338753-30-3
M. Wt: 268.52
InChI Key: GZQIPVIARZLFFG-UHFFFAOYSA-N
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Description

1-(4-Acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one, or AMPC for short, is an organic compound that has been studied extensively for its potential applications in the field of science and technology. AMPC is a member of the pyrrolidine family, which consists of nitrogen-containing five-membered heterocyclic compounds. It is also a derivative of trichloroethanol, a common industrial solvent. AMPC has become a popular research subject due to its unique properties and potential applications in medicine, biochemistry, and other fields.

Scientific Research Applications

Synthesis of Pyrrole Derivatives

Research has focused on the synthesis of substituted pyrroles, a category to which our compound of interest likely belongs. For instance, the microwave-assisted synthesis of substituted pyrroles, facilitated by zinc chloride catalysis, has been demonstrated to produce 2,5-di- and 2,3,5-trisubstituted pyrroles efficiently (Wyrębek et al., 2009). This method emphasizes the utility of such compounds in synthesizing complex organic structures.

Antimicrobial and Antioxidant Activities

Novel pyridine derivatives, which could include structures similar to our compound, have shown promising antimicrobial and antioxidant activities. The synthesis of such compounds through the treatment with formic acid, acetic acid/acetic anhydride, and other reagents, and their subsequent evaluation, underscores their potential therapeutic applications (Flefel et al., 2018).

Molecular Docking Studies

Molecular docking studies of newly synthesized pyridine and fused pyridine derivatives (potentially related to the target compound) against GlcN-6-P synthase as the target protein reveal moderate to good binding energies. This suggests the applicability of these compounds in designing inhibitors for specific proteins, indicating their relevance in drug discovery and development (Flefel et al., 2018).

Novel Chloromethylation Reactions

The chloromethylation of pyrroles containing certain electron-withdrawing groups at the 2-position, which could include our compound, has been found to yield chloromethylpyrroles. These are versatile intermediates that offer access to various pyrrole compounds, highlighting the synthetic versatility of such structures (Barker & Bahia, 1990).

Electropolymerization and Conducting Polymers

The electropolymerization of pyrrole derivatives to produce conducting polymers has been explored, with applications in materials science, particularly in the development of electrochromic devices. Such polymers exhibit changes in color upon electrical stimulation, making them useful for various technological applications (Neil et al., 1993).

properties

IUPAC Name

1-(4-acetyl-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO2/c1-5(14)6-3-7(13(2)4-6)8(15)9(10,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQIPVIARZLFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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